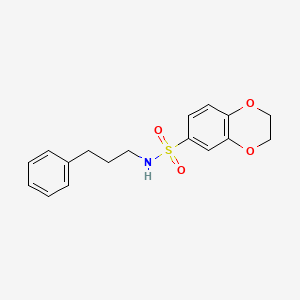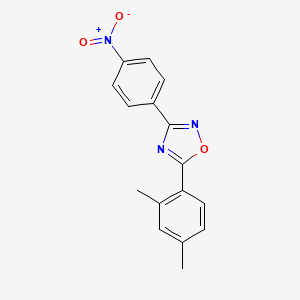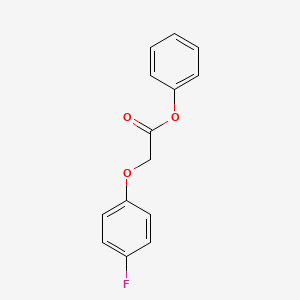![molecular formula C19H14N2O2 B5769992 4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol, also known as FPhIm, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPhIm is a heterocyclic compound that contains both imidazole and phenol groups in its structure.
Mechanism of Action
The mechanism of action of 4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. In particular, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol. One area of interest is the development of this compound-based fluorescent probes for the detection of biomolecules in living cells. Another area of research is the optimization of this compound for use in electronic devices, such as OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol involves the reaction of 2-phenyl-4,5-diphenyl-1H-imidazole with 2-furylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields this compound as a white solid with a melting point of 236-238°C.
Scientific Research Applications
4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, this compound has been used as a fluorescent probe for the detection of various biomolecules. In materials science, this compound has been explored for its potential use in OLEDs (organic light-emitting diodes) and other electronic devices.
properties
IUPAC Name |
4-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-10-8-14(9-11-15)18-17(13-5-2-1-3-6-13)20-19(21-18)16-7-4-12-23-16/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYIESWTWRKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CO3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
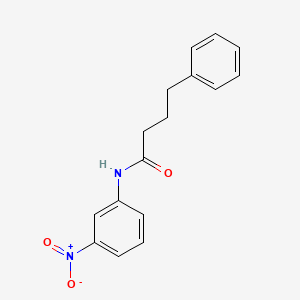
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
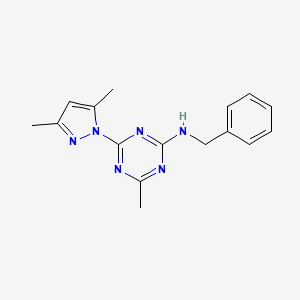
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
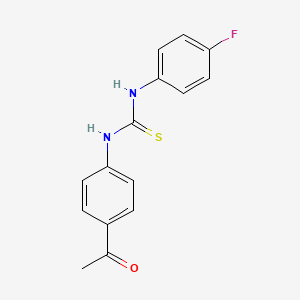
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
